2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid
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Overview
Description
2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The tert-butyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-methyloxazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.
4-Methyloxazole-5-carboxylic acid: Lacks the tert-butyl group, affecting its steric properties and potential interactions.
2-(tert-Butyl)oxazole-5-carboxylic acid: Lacks the methyl group, leading to variations in electronic and steric effects.
Uniqueness
2-(tert-Butyl)-4-methyloxazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-5-6(7(11)12)13-8(10-5)9(2,3)4/h1-4H3,(H,11,12) |
InChI Key |
FHSUPMRLJRDDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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